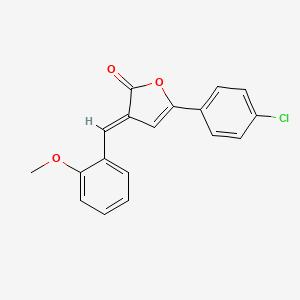

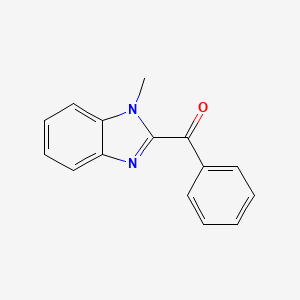

1,3-二甲基-7-(3-甲基苄基)-8-(丙氨基)-3,7-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of purine derivatives, such as 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, often involves multistep chemical reactions that include alkylation, acylation, and amino group introduction. For example, a study on dipeptidyl peptidase IV (DPP-IV) inhibitors presented the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, showcasing the complexity and diversity of synthetic routes for purine-based compounds (Mo et al., 2015).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine skeleton, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The substituents attached to this skeleton, such as the 3-methylbenzyl and propylamino groups in our compound of interest, play a significant role in determining the compound's chemical behavior and biological activity. Crystallographic studies have provided detailed insights into the geometries of similar compounds, highlighting the planarity of the purine system and the specific conformations of attached substituents (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives is influenced by the electronic and steric properties of the substituents. For instance, the presence of amino and methyl groups can affect the compound's nucleophilicity and electrophilicity, enabling various chemical transformations such as N-alkylation, O-alkylation, and hydrogen bonding capabilities. These reactions are crucial for modifying the biological activity and solubility of the compounds (Gobouri, 2020).

科学研究应用

分子几何形状和相互作用

与 1,3-二甲基-7-(3-甲基苄基)-8-(丙氨基)-3,7-二氢-1H-嘌呤-2,6-二酮 相关的分子结构研究揭示了嘌呤系统的典型几何特征。这些分子表现出以特定角度倾斜的平面稠合环,取代基采用不同的构象。此类结构细节对于理解该化合物的相互作用至关重要,包括可能影响其药理性质的氢键网络 (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995)。

抗肿瘤活性

嘌呤衍生物(类似于 1,3-二甲基-7-(3-甲基苄基)-8-(丙氨基)-3,7-二氢-1H-嘌呤-2,6-二酮)与特定试剂的反应导致合成具有抗肿瘤活性的化合物。这些发现强调了嘌呤衍生物在肿瘤学中的治疗潜力 (Moharram & Osman, 1989)。

药理潜力

嘌呤核心上具有特定取代基的衍生物的设计和合成已证明对腺苷受体和单胺氧化酶具有显着的亲和力,突出了此类化合物在治疗神经退行性疾病中的潜力。这项研究表明嘌呤衍生物具有作为多靶点药物的能力,比单靶点疗法具有优势 (Brunschweiger et al., 2014)。

合成和细胞毒活性

苯并[b][1,6]萘啶的羧酰胺衍生物(在结构上与嘌呤衍生物相关)对各种癌细胞系表现出有效的细胞毒活性。此类研究表明嘌呤相关结构在开发新的化学治疗剂中的价值 (Deady et al., 2003)。

作用机制

Target of Action

MLS000071944, also known as SMR000011738 or 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, is primarily targeted towards amyloid beta (Aβ) . Aβ is a peptide of 36–43 amino acids that is processed from the amyloid precursor protein. It is a major component of the amyloid plaques found in the brains of Alzheimer’s disease patients .

Mode of Action

MLS000071944 is a recombinant humanized immunoglobulin gamma 1 (IgG1) monoclonal antibody directed against aggregated soluble and insoluble forms of Aβ . It works to reduce Aβ plaques and prevent Aβ deposition in the brain with high selectivity to Aβ protofibrils . In clinical trials, it significantly reduced brain Aβ plaques compared to placebo .

Biochemical Pathways

The compound’s action on Aβ affects the amyloidogenic pathway , which is one of the two alternative pathways in the processing of amyloid precursor protein. By reducing Aβ plaques and preventing Aβ deposition in the brain, MLS000071944 can potentially mitigate the pathological effects of Alzheimer’s disease .

Result of Action

The primary result of MLS000071944’s action is the reduction of Aβ plaques in the brain . This can potentially alleviate the symptoms of Alzheimer’s disease by slowing the progression of neurodegeneration.

属性

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-5-9-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-7-12(2)10-13/h6-8,10H,5,9,11H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMFUPNXOMELLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-7-(3-methyl-benzyl)-8-propylamino-3,7-dihydro-purine-2,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)

![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)

![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)

![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)